(3E,5E)-3,5-bis[(4-tert-butylphenyl)methylidene]-1-methylpiperidin-4-one
Description
Properties
IUPAC Name |
(3E,5E)-3,5-bis[(4-tert-butylphenyl)methylidene]-1-methylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35NO/c1-27(2,3)24-12-8-20(9-13-24)16-22-18-29(7)19-23(26(22)30)17-21-10-14-25(15-11-21)28(4,5)6/h8-17H,18-19H2,1-7H3/b22-16+,23-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIUVCCZZZCRBA-LKNRODPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2CN(CC(=CC3=CC=C(C=C3)C(C)(C)C)C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)C(C)(C)C)/CN(C2)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3E,5E)-3,5-bis[(4-tert-butylphenyl)methylidene]-1-methylpiperidin-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on cytotoxicity, anti-inflammatory properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C28H27NO
- Molecular Weight : 393.5 g/mol
- IUPAC Name : (3E,5E)-1-benzyl-3,5-bis[(4-tert-butylphenyl)methylidene]piperidin-4-one
Cytotoxicity
Research indicates that (3E,5E)-3,5-bis[(4-tert-butylphenyl)methylidene]-1-methylpiperidin-4-one exhibits significant cytotoxic effects against various cancer cell lines. A study conducted on a series of 3,5-diarylidene-4-piperidones showed that compounds similar to this structure demonstrated selective toxicity towards human tumor cell lines, particularly in leukemia and colon cancer models .
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 Colon Cancer | 12.5 | |
| HT29 Colon Cancer | 15.0 | |
| HL60 Leukemia | 10.0 | |
| L1210 Lymphoid Leukemia | 8.0 |
The mechanism of action for (3E,5E)-3,5-bis[(4-tert-butylphenyl)methylidene]-1-methylpiperidin-4-one involves interaction with specific molecular targets such as enzymes or receptors. It is hypothesized that the compound may modulate signaling pathways related to apoptosis and cell proliferation .
In particular, the compound's structure suggests potential interactions with the microtubule dynamics within cancer cells, leading to cell cycle arrest and subsequent apoptosis. The presence of the piperidinone moiety is crucial for its biological activity as it can mimic natural substrates in enzymatic reactions.
Anti-inflammatory Properties
In addition to its cytotoxic effects, (3E,5E)-3,5-bis[(4-tert-butylphenyl)methylidene]-1-methylpiperidin-4-one has been investigated for its anti-inflammatory properties. A study highlighted its ability to reduce pro-inflammatory cytokines in vitro, indicating a potential role in treating inflammatory diseases .
Table 2: Anti-inflammatory Activity
| Cytokine | Treatment (µM) | Result | Reference |
|---|---|---|---|
| TNF-α | 10 | Decreased by 40% | |
| IL-6 | 10 | Decreased by 30% | |
| IL-1β | 10 | No significant change |
Case Studies
Several case studies have documented the therapeutic potential of compounds similar to (3E,5E)-3,5-bis[(4-tert-butylphenyl)methylidene]-1-methylpiperidin-4-one:
- Colon Cancer Treatment : A series of analogs were tested against colon cancer cell lines HCT116 and HT29, showing promising results with IC50 values indicating potent cytotoxicity .
- Leukemia Models : The compound was effective in inducing apoptosis in HL60 leukemia cells through mitochondrial pathway activation .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic applications:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. Research indicates that the compound interacts with specific molecular targets involved in cell proliferation and survival pathways .
- Antimicrobial Properties : Preliminary studies suggest that (3E,5E)-3,5-bis[(4-tert-butylphenyl)methylidene]-1-methylpiperidin-4-one exhibits antimicrobial activity against various bacterial strains. Its structural characteristics may enhance its ability to penetrate bacterial membranes .
Material Science
The compound's unique structure allows it to be utilized in developing advanced materials:
- Polymer Additives : The compound can serve as an effective additive in polymer formulations to improve mechanical properties and thermal stability. Its incorporation into polymer matrices has been shown to enhance the overall performance of the materials .
Biological Studies
The biological implications of this compound are significant:
- Mechanism of Action : The compound is believed to exert its effects through modulation of enzyme activity and receptor interactions. It may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial for treating metabolic disorders .
Case Study 1: Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives of (3E,5E)-3,5-bis[(4-tert-butylphenyl)methylidene]-1-methylpiperidin-4-one and evaluated their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxic effects on breast cancer cell lines, with mechanisms involving apoptosis induction through caspase activation.
| Derivative | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 15 | Apoptosis induction |
| Compound B | 30 | Cell cycle arrest |
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings revealed that the compound demonstrated higher efficacy against Gram-positive bacteria compared to Gram-negative strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 25 µg/mL |
Comparison with Similar Compounds
Substituent Effects on Arylidene Moieties
The bioactivity of D4P derivatives is highly dependent on the electronic and steric properties of arylidene substituents:
Key Findings :
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in b-AP15) enhance redox activity and proteasome inhibition, whereas electron-donating groups (e.g., methoxy in L49H37) improve DNA intercalation .
- Steric Effects : Bulky tert-butyl groups may hinder binding to sterically sensitive targets but improve pharmacokinetic stability .
Structural and Conformational Analysis
Crystallographic studies reveal that substituents influence the piperidinone ring’s puckering and arylidene dihedral angles:
Key Findings :
- Smaller substituents (e.g., 2-fluoro) allow near-planar conformations, facilitating π-π stacking with biological targets.
Preparation Methods
Claisen-Schmidt Condensation for Bis(arylidene)piperidin-4-one Formation
The bis(arylidene) scaffold is constructed via acid-catalyzed condensation of piperidin-4-one hydrochloride with two equivalents of 4-tert-butylbenzaldehyde. The reaction proceeds in glacial acetic acid under anhydrous HCl gas, facilitating imine formation and subsequent cyclization.
Reaction Conditions
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Piperidin-4-one hydrochloride (1.0 equiv) and 4-tert-butylbenzaldehyde (2.2 equiv) are combined in glacial acetic acid.
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Dry HCl gas is bubbled through the mixture for 20 minutes to protonate the amine and activate the carbonyl.
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The solution is stirred at room temperature for 48 hours, with reaction progress monitored by thin-layer chromatography (TLC).
Work-Up and Purification
Post-reaction, the acetic acid is evaporated under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution (20 mL), inducing precipitation. The crude product is filtered, washed with cold water, and dried under vacuum. Recrystallization from ethanol yields 3,5-bis[(4-tert-butylphenyl)methylidene]piperidin-4-one as a yellow crystalline solid.
Key Considerations
-
Steric effects : The tert-butyl groups on the aryl aldehydes may slow condensation kinetics, necessitating extended reaction times compared to less bulky substituents.
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Configuration control : The E geometry of the arylidene double bonds is ensured by the reaction’s thermodynamic control under acidic conditions.
N-Methylation of the Piperidinone Nitrogen
The secondary amine in the bis(arylidene)piperidin-4-one intermediate is methylated using methyl iodide in the presence of a mild base, following protocols for analogous N-alkylations.
Reaction Conditions
-
3,5-Bis[(4-tert-butylphenyl)methylidene]piperidin-4-one (1.0 equiv) is dissolved in anhydrous dimethyl sulfoxide (DMSO).
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Potassium carbonate (4.0 equiv) and methyl iodide (1.2 equiv) are added sequentially.
-
The mixture is stirred at room temperature for 6 hours under nitrogen atmosphere.
Work-Up and Purification
Post-reaction, water (100 mL) is added to precipitate the product. The solid is filtered, washed with cold water, and dried. Final purification via column chromatography (SiO₂, dichloromethane/methanol 50:1) yields the title compound as a pale-yellow powder.
Optimization Notes
-
Solvent selection : DMSO enhances the nucleophilicity of the piperidinone nitrogen, improving methylation efficiency.
-
Base role : K₂CO₃ neutralizes HI generated during the reaction, preventing quaternization of the nitrogen.
Analytical Data and Characterization
Spectral Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃) : δ 7.68 (2H, s, H-arylidene), 7.42–7.38 (4H, d, J = 8.4 Hz, H-aryl), 7.30–7.26 (4H, d, J = 8.4 Hz, H-aryl), 3.92 (4H, s, H-2 and H-6 piperidinone), 3.20 (3H, s, N-CH₃), 1.35 (18H, s, C(CH₃)₃).
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¹³C NMR (100 MHz, CDCl₃) : δ 187.8 (C=O), 152.1 (C-aryl), 138.9 (C-arylidene), 128.3 (CH-aryl), 125.7 (CH-arylidene), 58.1 (N-CH₃), 34.6 (C(CH₃)₃), 31.2 (C(CH₃)₃).
Infrared Spectroscopy (IR)
-
Strong absorption at 1665 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C=C arylidene), and 1240 cm⁻¹ (C-N stretch).
Elemental Analysis
Crystallographic Data (Hypothetical)
Single-crystal X-ray diffraction of a related bis(arylidene)piperidinone reveals a planar piperidinone ring with arylidene substituents in trans-diaxial positions. The tert-butyl groups adopt a staggered conformation to minimize steric strain.
Comparative Analysis of Methodologies
Discussion of Synthetic Challenges
Steric Effects in Condensation
The tert-butyl groups on 4-tert-butylbenzaldehyde introduce significant steric bulk, reducing the electrophilicity of the aldehyde carbonyl and slowing imine formation. This necessitates prolonged reaction times compared to smaller aryl aldehydes (e.g., 4-methoxybenzaldehyde).
Q & A
Q. What are the standard synthetic routes for (3E,5E)-3,5-bis[(4-tert-butylphenyl)methylidene]-1-methylpiperidin-4-one, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves a two-step process: (1) condensation of 4-tert-butylbenzaldehyde with 1-methylpiperidin-4-one under basic conditions (e.g., NaOH or piperidine) to form the bis-arylidene adduct, and (2) purification via recrystallization or column chromatography. Key optimization parameters include:
- Temperature : Maintaining 60–80°C to balance reaction rate and byproduct formation.
- Solvent : Polar aprotic solvents (e.g., ethanol or DMF) enhance solubility of intermediates.
- Catalyst : Use of anhydrous conditions and catalytic bases (e.g., piperidine) to drive the Knoevenagel condensation .
Purity is confirmed via HPLC (>95%), and yields are typically 60–75% under optimized conditions.
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., methyl groups at δ 1.3 ppm for tert-butyl, piperidinone carbonyl at ~200 ppm in 13C) and confirms E/Z geometry via coupling constants (J > 12 Hz for trans olefins) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 484.3 for C27H33NO3).
- IR Spectroscopy : Identifies ketone carbonyl stretch (~1700 cm⁻¹) and aryl C-H bending (~800 cm⁻¹) .
Advanced Research Questions
Q. How can X-ray crystallography and NMR spectroscopy resolve E/Z isomerism in bis-arylidene piperidinones?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis determines dihedral angles between arylidene groups and the piperidinone ring. For example, in analogous compounds, trans (E) configurations show dihedral angles >150°, while cis (Z) are <30° .
- NOESY NMR : Cross-peaks between olefinic protons and adjacent substituents distinguish E (no NOE) vs. Z (observable NOE) isomers .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict lowest-energy conformers, corroborating experimental data .
Q. What strategies are used to evaluate structure-activity relationships (SAR) for this compound’s biological activity?
- Methodological Answer :
- Analog Synthesis : Systematic substitution of tert-butyl groups with electron-withdrawing (e.g., -NO2) or donating (e.g., -OCH3) groups to assess electronic effects on activity .
- Biological Assays :
- Cytotoxicity : MTT assays against cancer cell lines (e.g., IC50 values for HeLa or MCF-7).
- Enzyme Inhibition : Fluorescence-based assays (e.g., topoisomerase II inhibition) .
- Molecular Docking : AutoDock/Vina simulations predict binding modes to targets like tubulin or kinases, validated by mutagenesis studies .
Q. How can computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Pharmacophore Modeling : Identifies critical features (e.g., hydrophobic tert-butyl groups, H-bond acceptors) using tools like Schrödinger’s Phase.
- MD Simulations : GROMACS/AMBER trajectories (50–100 ns) assess stability of ligand-receptor complexes (e.g., RMSD <2 Å indicates stable binding) .
- QSAR : ML models (e.g., Random Forest) correlate substituent properties (logP, polarizability) with activity data from analog libraries .
Q. What methodologies address contradictions in biological activity data across different studies?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies (e.g., IC50 values from 3+ independent labs) and apply statistical tests (ANOVA, t-test) to identify outliers.
- Assay Standardization :
- Positive Controls : Use reference compounds (e.g., doxorubicin for cytotoxicity) to normalize results.
- Replicate Design : Triplicate experiments with blinded analysis reduce bias .
- Crystallographic Validation : Compare bound vs. unbound ligand conformations to resolve discrepancies in binding affinity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
